![molecular formula C20H24ClN3O6 B1427275 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- CAS No. 1206524-79-9](/img/structure/B1427275.png)
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Reagent
This compound is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research .
Building Blocks in Biochemistry
The compound serves as a building block in biochemistry . Building blocks are small units that can join together to create larger structures. In biochemistry, these larger structures can be proteins, DNA, RNA, and complex carbohydrates .
Medical and Clinical Diagnosis
Although the compound is primarily used for scientific research, it is not recommended for medical, clinical diagnosis or treatment . This indicates that while the compound has potential applications in the field of medicine, further research is needed to determine its safety and efficacy .
Food and Cosmetics
The compound is not recommended for use in food and cosmetics . This suggests that while the compound may have potential applications in these industries, more research is needed to determine its safety and suitability .
Drug Development
The compound has been identified as a clinical candidate (MK-5172) for drug development . It is active against genotype 1-3 NS3/4a and clinically relevant mutant enzymes and has good plasma exposure and excellent liver exposure in multiple species .
NMR Spectroscopy
The compound’s physical and chemical properties, as well as its NMR spectroscopy data, are of interest in scientific research . NMR spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O6/c1-20(2,3)30-19(26)24-10-12(9-15(24)18(25)28-5)29-17-16(21)22-13-7-6-11(27-4)8-14(13)23-17/h6-8,12,15H,9-10H2,1-5H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJYPPYJVAFFOX-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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